molecular formula C16H15N5O3 B5693875 1-(3,4-dimethoxybenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine

1-(3,4-dimethoxybenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine

Cat. No. B5693875
M. Wt: 325.32 g/mol
InChI Key: TXTSSGLLPOYFAL-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxybenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine, also known as DMPT, is a triazole compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. This compound has been extensively studied for its unique biochemical and physiological effects and its mechanism of action.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives : This study focuses on the synthesis of various derivatives of 1,2,4-triazole, including compounds related to 1-(3,4-dimethoxybenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine. These compounds displayed good or moderate antimicrobial activities against tested microorganisms (Bektaş et al., 2007).

Antimicrobial Activity of Triazole Derivatives

  • Synthesis of New 1,2,4-Triazoles and Their Antimicrobial Activities : This paper elaborates on the synthesis of new 1,2,4-triazole derivatives, starting from isonicotinic acid hydrazide. The antimicrobial activity study showed good or moderate activity for the synthesized compounds (Bayrak et al., 2009).

Green Synthesis of Triazole Derivatives

  • Green Synthesis of Novel 1H-imidazo[1,2-a]imidazole-3-amine and Imidazo[2,1-c][1,2,4]triazole-5-amine Derivatives : This study presents an environmentally friendly, efficient synthesis of novel imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][1,2,4]triazole-5-amine derivatives under controlled microwave heating (Sadek et al., 2018).

Structural Studies

  • Reactions of N‐arylmaleimides with 3‐amino‐1,2,4‐triazole : This research discusses the reaction of 3-amino-1,2,4-triazole with N-arylmaleimides, leading to the formation of azolopyrimidines. The study helps in understanding the structural properties of these compounds (Rudenko et al., 2011).

Synthesis and Pharmacological Study

  • Synthesis and Pharmacological Study of Thiazolidinones and Mannich Bases of 4‐Amino‐3‐mercapto‐5‐pyridin‐3′‐yl‐[1,2,4]‐triazole : This paper discusses the synthesis of 4-Amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol and its derivatives, focusing on their antimicrobial and antitubercular activities (Dave et al., 2007).

Synthesis of Triazole Derivatives

  • Синтез и физико-химические свойства 6-(5-(1Н-тетразол-1-илметил)-4-R-1,2,4-триазол-3-илтио)пиридин-3-аминов : This study discusses the synthesis and physical-chemical properties of 6-(5-(1Н-tetrazole-1-ylmethyl)-4-R-1,2,4-triazole-3-ylthio)pyridin-3-amines. It contributes to the understanding of the biological actions of these compounds (Hulina & Kaplaushenko, 2017).

Antitumor Activity

  • Synthesis, Crystal Structure and Antitumor Activity of 4-(tert-butyl)-5-(1 H -1,2,4-triazol-1-yl)- N -(2-hydroxy-3,5-diiodinebenzyl)-thiazol-2-amine : This paper describes the synthesis of a compound with antitumor activity against the Hela cell line, contributing to the understanding of 1,2,4-triazol derivatives in cancer research (叶姣 et al., 2015).

Molecular Structure Studies

  • Synthesis and structure of some azolo[a]pyrimidines : This study provides insights into the molecular structure and synthesis of azolo[a]pyrimidines, helping in the understanding of the chemical properties of 1,2,4-triazole derivatives (Bajwa & Sykes, 1979).

Application in Color Photography

  • A Novel Heterocyclic Magenta Dye-Forming Coupler for Color Photographic Use : This paper explores the use of 1,2,4-triazole derivatives in the development of magenta dye-forming couplers for color photography, showcasing the versatility of these compounds in practical applications (Shimada et al., 2006).

Nitrogen-Rich Compounds for Gas Generators

  • Synthesis of nitrogen-rich imidazole, 1,2,4-triazole, and tetrazole-based compounds : This study discusses the synthesis of nitrogen-rich compounds based on 1,2,4-triazole for potential applications in gas generators, highlighting their energetic properties (Srinivas et al., 2014).

properties

IUPAC Name

(5-amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)-(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c1-23-12-6-5-10(8-13(12)24-2)15(22)21-16(17)19-14(20-21)11-4-3-7-18-9-11/h3-9H,1-2H3,(H2,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTSSGLLPOYFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2C(=NC(=N2)C3=CN=CC=C3)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,4-dimethoxybenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine
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1-(3,4-dimethoxybenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine
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1-(3,4-dimethoxybenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine
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1-(3,4-dimethoxybenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine

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